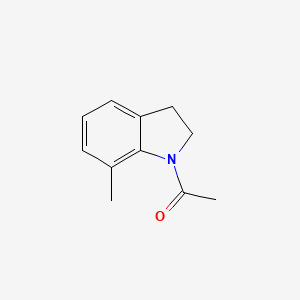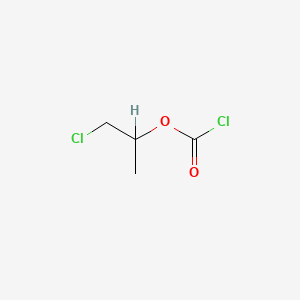
Benzothiazole, 6-chloro-2-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 6-chloro-2-ethoxy- is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the 6th position and an ethoxy group at the 2nd position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 6-chloro-2-ethoxy- can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. The presence of a chlorine atom and an ethoxy group can be introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of Benzothiazole, 6-chloro-2-ethoxy- typically involves large-scale synthesis using cost-effective and efficient methods. One-pot multicomponent reactions and microwave-assisted synthesis are often employed to enhance yield and reduce reaction time. Green chemistry principles are also applied to minimize the use of toxic solvents and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Benzothiazole, 6-chloro-2-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives
Aplicaciones Científicas De Investigación
Benzothiazole, 6-chloro-2-ethoxy- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of Benzothiazole, 6-chloro-2-ethoxy- involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit specific enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that Benzothiazole, 6-chloro-2-ethoxy- can bind to active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
- Benzothiazole, 2-aminobenzothiazole
- Benzothiazole, 2-mercaptobenzothiazole
- Benzothiazole, 6-chloro-2-methoxybenzothiazole
Comparison: Benzothiazole, 6-chloro-2-ethoxy- is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
70292-67-0 |
|---|---|
Fórmula molecular |
C9H8ClNOS |
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
6-chloro-2-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3 |
Clave InChI |
WZTRWHZBHLTNBD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(S1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate](/img/structure/B8726063.png)


![2-Methyl-6-oxo-1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-3-carboxylic acid ethyl ester](/img/structure/B8726075.png)
